molecular formula C8H6ClNO5 B3135627 Methyl 3-chloro-4-hydroxy-5-nitrobenzoate CAS No. 40256-81-3

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate

Cat. No.: B3135627
CAS No.: 40256-81-3
M. Wt: 231.59 g/mol
InChI Key: AXSBTIAHZUQRMI-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO5 It is a derivative of benzoic acid and contains functional groups such as a chloro group, a hydroxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration, chlorination, and esterification of benzoic acid derivatives. One common method involves the nitration of methyl 4-hydroxybenzoate to introduce the nitro group, followed by chlorination to add the chloro group. The final step involves esterification to form the methyl ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate undergoes various chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-chloro-4-hydroxy-5-nitrobenzoate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and hydroxy groups can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-4-nitrobenzoate
  • Methyl 4-chloro-3-nitrobenzoate
  • Methyl 3-chloro-5-nitrobenzoate

Uniqueness

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C₈H₆ClNO₅. It is a derivative of benzoic acid characterized by the presence of a chloro group, a hydroxy group, and a nitro group. Due to its unique structure, this compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves a multi-step process that includes nitration, chlorination, and esterification of benzoic acid derivatives. The common synthetic route includes:

  • Nitration : Introduction of the nitro group to methyl 4-hydroxybenzoate.
  • Chlorination : Addition of the chloro group.
  • Esterification : Formation of the methyl ester.

The compound is notable for its ability to undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the reduction of the nitro group, leading to reactive intermediates that can interact with cellular components.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.5 μg/mL
Escherichia coli1 μg/mL
Pseudomonas aeruginosa2 μg/mL

These findings suggest that this compound could serve as a lead compound for developing new antibiotics .

Anti-inflammatory Activity

Research has also highlighted the compound's potential anti-inflammatory effects. The hydroxy group may play a crucial role in modulating inflammatory pathways. In vitro studies demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines .

Case Studies

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various nitro compounds, including this compound. The results showed significant inhibition against multidrug-resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections .
  • In Vivo Studies : In vivo experiments using mouse models indicated that administration of this compound led to a reduction in infection severity caused by S. aureus. The compound was administered at doses ranging from 10 to 100 mg/kg, demonstrating dose-dependent efficacy .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Nitro Reduction : The nitro group can be reduced to form reactive intermediates that disrupt bacterial cell functions.
  • Hydrogen Bonding : The hydroxy group may engage in hydrogen bonding with biomolecules, influencing enzymatic activities and cellular signaling pathways.

Properties

IUPAC Name

methyl 3-chloro-4-hydroxy-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c1-15-8(12)4-2-5(9)7(11)6(3-4)10(13)14/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSBTIAHZUQRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

65% aq. nitric acid solution (2.4 mL, 54 mmol) and fuming nitric acid (2.2 mL, 54 mmol) were added at −10° C. to a solution of 3-chloro-4-hydroxy-benzoic acid methyl ester (5.00 g, 26.8 mmol) in diethyl ether (65 mL). The ice bath was removed and the reaction mixture was stirred at room temperature for 16 h, then partitioned between water and ethyl acetate. The organic layer was washed with brine, dried (MgSO4), and evaporated to afford 3-chloro-4-hydroxy-5-nitro-benzoic acid methyl ester (6.24 g, 100%). Yellow solid, MS (ISP)=230.3 (M−H)−.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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